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Compound of Interest

Compound Name: GV150013X

Cat. No.: B1672444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended use of

GV150013X, a cholecystokinin-2/gastrin receptor (CCK2R) antagonist, in rodent models for

neuroprotection, anxiety, and panic disorder studies. The protocols outlined below are based

on established methodologies and dosage information for similar CCK2R antagonists.

Quantitative Data Summary
Due to the limited availability of public data specifically for GV150013X in the specified rodent

models, the following tables provide dosage information for a closely related and well-studied

CCK2R antagonist, JNJ-26070109, and LY225910 to serve as a starting point for dose-ranging

studies with GV150013X.

Table 1: Recommended Dosage of JNJ-26070109 in Rodent Models (for non-CNS

applications)
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Species Application Dosage
Administration
Route

Study Duration

Rat

Gastric Acid

Secretion

Inhibition

10 µmol·kg⁻¹

b.i.d.
Not Specified 21 days

Rat

Gastric Acid

Secretion

Inhibition

30 µmol·kg⁻¹

b.i.d.
Not Specified 21 days

Mouse

Pancreatic

Cancer

Chemopreventio

n

250 ppm in diet Oral (dietary) 38 weeks

Mouse

Pancreatic

Cancer

Chemopreventio

n

500 ppm in diet Oral (dietary) 38 weeks

Table 2: Recommended Dosage of LY225910 in Rodent Anxiety Models

Species Application Dosage
Administration
Route

Rat
Anxiety-like behavior

(Elevated Plus Maze)
0.1 mg/kg Intraperitoneal

Rat
Novelty-seeking

behavior (Open Field)
0.5 mg/kg Intraperitoneal

Experimental Protocols
Neuroprotection Studies in a Rodent Model of Stroke
This protocol is adapted from studies on neuroprotective agents in a rat model of focal cerebral

ischemia.
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Objective: To assess the neuroprotective effects of GV150013X following induced stroke.

Animal Model: Male Sprague-Dawley rats (250-300g)

Experimental Procedure:

Induction of Middle Cerebral Artery Occlusion (MCAO):

Anesthetize the rat with isoflurane.

Perform a midline neck incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Introduce a 4-0 nylon monofilament suture with a rounded tip into the ICA to occlude the

origin of the middle cerebral artery (MCA).

After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

GV150013X Administration:

Based on studies with a similar compound (GV1001), a starting dose range of 6 µM/kg to

60 µM/kg is recommended.

Dissolve GV150013X in a suitable vehicle (e.g., sterile saline).

Administer the selected dose via subcutaneous injection immediately following

reperfusion. A control group should receive the vehicle alone.

Behavioral Assessment (at 24 and 48 hours post-MCAO):

Neurological Deficit Score: Evaluate motor deficits on a scale of 0-4 (0 = no deficit, 4 =

severe deficit).

Modified Bederson's Test: Assess forelimb flexion and resistance to lateral push.

Histological Analysis (at 48 hours post-MCAO):

Perfuse the brains with saline followed by 4% paraformaldehyde.
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Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the

infarct area.

Calculate the infarct volume as a percentage of the total brain volume.

Anxiety Studies using the Elevated Plus-Maze (EPM)
This protocol is a standard method for assessing anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of GV150013X.

Animal Model: Male C57BL/6 mice (8-10 weeks old)

Experimental Procedure:

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from

the floor.

Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

GV150013X Administration:

Based on studies with the CCK2R antagonist LY225910, a starting dose of 0.1 mg/kg is

recommended.

Dissolve GV150013X in a suitable vehicle (e.g., saline with 5% DMSO).

Administer the selected dose via intraperitoneal injection 30 minutes before the test. A

control group should receive the vehicle alone.

EPM Test:

Place the mouse in the center of the maze, facing an open arm.

Allow the mouse to explore the maze for 5 minutes.

Record the time spent in the open and closed arms, and the number of entries into each

arm using a video tracking system.
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Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in

and/or the number of entries into the open arms.

Panic Disorder Studies in a Rodent Model
This protocol describes a model of panic vulnerability in rats.

Objective: To determine if GV150013X can attenuate panic-like responses.

Animal Model: Male Wistar rats

Experimental Procedure:

Induction of Panic Vulnerability (optional, for a chronic model):

Surgically implant a cannula into the dorsomedial/perifornical hypothalamus (DMH/PeF).

Chronically infuse a GABA synthesis inhibitor (e.g., L-allylglycine) via an osmotic

minipump to induce a state of panic vulnerability.

GV150013X Administration:

A dose-ranging study starting from the doses used in anxiety models (e.g., 0.1 mg/kg, i.p.)

is recommended.

Administer GV150013X prior to the panic-inducing stimulus.

Induction of Panic-like Behavior:

Acute Model: Expose naive rats to a panic-inducing stimulus such as sodium lactate

infusion or a brief period of hypercapnia (e.g., 7% CO2).

Chronic Model: In panic-vulnerable rats, a subthreshold stimulus can be used to elicit a

panic-like response.

Behavioral Assessment:

Measure physiological responses such as heart rate, blood pressure, and respiratory rate.
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Quantify behavioral responses like freezing, escape attempts, and vocalizations.

Data Analysis: A reduction in the physiological and behavioral responses to the panic-

inducing stimulus would indicate an anti-panic effect of GV150013X.

Signaling Pathways and Experimental Workflows
Signaling Pathway of CCK2 Receptor Antagonism
GV150013X acts as an antagonist at the cholecystokinin-2 receptor (CCK2R). The binding of

endogenous ligands like cholecystokinin (CCK) or gastrin to CCK2R typically activates

downstream signaling cascades. By blocking this interaction, GV150013X is hypothesized to

modulate neuronal activity and exert its therapeutic effects. The CCK2R is known to couple to

Gq and potentially other G proteins like Gα 12/13.
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Caption: CCK2R Antagonism by GV150013X.

Experimental Workflow for Neuroprotection Study
The following diagram illustrates the key steps in a typical in vivo study to evaluate the

neuroprotective efficacy of GV150013X in a rodent model of stroke.
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Caption: Workflow for a neuroprotection study.

Logical Flow for Anxiety Testing
This diagram outlines the decision-making process and experimental sequence for assessing

the anxiolytic potential of GV150013X using the Elevated Plus-Maze.
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Hypothesis:
GV150013X has anxiolytic effects

Experimental Design:
Elevated Plus-Maze

Divide into Groups:
Vehicle vs. GV150013X

Drug Administration

Behavioral Test
(5 min)

Data Collection:
Time in open arms, Entries

Statistical Analysis

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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